molecular formula C21H21N5O2S2 B2857365 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 379248-88-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2857365
CAS RN: 379248-88-1
M. Wt: 439.55
InChI Key: SQIKBPWNFAZIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of this compound is in the synthesis of new heterocycles that incorporate the antipyrine moiety. Bondock et al. (2008) explored the synthesis of various new compounds starting from 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, leading to the development of compounds with antimicrobial properties. This research emphasizes the compound's role as a key intermediate in synthesizing coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, which were evaluated for their antimicrobial efficacy (Bondock et al., 2008).

Anticancer Activity

Another pivotal application is in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with potential anticancer activity. Research by Abdellatif et al. (2014) involved the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one derivatives through various synthetic pathways, with some compounds showing promising inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This study showcases the compound's utility in generating new molecules with anticancer properties (Abdellatif et al., 2014).

Antitumor and Anti-inflammatory Activity

Furthermore, the compound has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidines, as explored by Damont et al. (2015), who synthesized a series of novel derivatives targeting the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research not only highlights the compound's relevance in developing new TSPO ligands but also its potential application in neuroinflammation and antitumor activity studies, evidenced by in vitro and in vivo evaluations (Damont et al., 2015).

Heterocyclic Synthesis and Biological Evaluation

In addition to its applications in antimicrobial and anticancer research, the compound serves as a precursor in the synthesis of a diverse range of heterocycles. Elian et al. (2014) presented a comprehensive study on the use of activated nitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. This work illustrates the compound's versatility in heterocyclic chemistry and its potential for generating bioactive molecules with varied biological activities (Elian et al., 2014).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-12-14(3)30-20-17(12)19(22-11-23-20)29-10-16(27)24-18-13(2)25(4)26(21(18)28)15-8-6-5-7-9-15/h5-9,11H,10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKBPWNFAZIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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